molecular formula C20H20N2O3S B5108924 5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No. B5108924
M. Wt: 368.5 g/mol
InChI Key: HESXULSKEPVSKO-ATVHPVEESA-N
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Description

5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TZD and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of TZD involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ) which is a nuclear receptor that regulates glucose and lipid metabolism. TZD binds to PPARγ and induces a conformational change that promotes the recruitment of co-activators and the transcription of genes involved in glucose and lipid metabolism. This leads to an increase in insulin sensitivity, a decrease in inflammation, and a reduction in adipocyte differentiation.
Biochemical and Physiological Effects:
TZD has been found to exhibit several biochemical and physiological effects such as the reduction of inflammation, improvement of insulin sensitivity, and the inhibition of cancer cell proliferation. TZD has also been shown to reduce the risk of cardiovascular diseases by decreasing the levels of triglycerides and increasing the levels of high-density lipoprotein (HDL) cholesterol.

Advantages and Limitations for Lab Experiments

The advantages of using TZD in lab experiments include its ability to induce a specific biological response, its high potency, and its selectivity for PPARγ. The limitations of using TZD in lab experiments include its potential toxicity, its instability in biological fluids, and its limited solubility in water.

Future Directions

For research on TZD include the development of more potent and selective PPARγ agonists, the investigation of TZD's potential use as a diagnostic tool for neurodegenerative disorders, and the exploration of TZD's role in the regulation of autophagy and apoptosis.

Synthesis Methods

The synthesis of TZD involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 3-(benzylideneamino)-2-thioxo-1,3-thiazolidin-4-one in the presence of a base to form the final product, 5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one. The purity and yield of the final product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

TZD has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity properties. TZD has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(5Z)-2-amino-5-[[3-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-5-3-6-14(2)18(13)25-10-9-24-16-8-4-7-15(11-16)12-17-19(23)22-20(21)26-17/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,23)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESXULSKEPVSKO-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCCOC2=CC=CC(=C2)/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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